methyl 5-methoxy-6-methylpyridine-2-carboxylate
Description
Properties
CAS No. |
1315361-24-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
In a representative procedure, 5-methoxy-6-methylpyridine-2-carboxylic acid is refluxed with methanol in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction typically achieves 70–85% yield after 12–24 hours. Excess methanol drives equilibrium toward ester formation, while dehydration agents like molecular sieves improve efficiency.
Reaction Conditions:
Amberlyst-Catalyzed Esterification
Alternative protocols replace mineral acids with solid acid catalysts like Amberlyst 15, a macroreticular ion-exchange resin. This method minimizes byproducts and simplifies purification. For example, refluxing 5-methoxy-6-methylpyridine-2-carboxylic acid with methanol and Amberlyst 15 for 20 hours yields 93% ester. The resin is filtered post-reaction, and solvent removal yields the crude product, which is recrystallized for purity.
Advantages:
Nucleophilic Substitution on Halogenated Pyridines
Halogenated pyridines serve as versatile intermediates for introducing methoxy and methyl groups. Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate, for instance, undergoes sequential substitutions to install methoxy and methylamine groups.
Methoxylation of Chloropyridines
In a two-step process, 2,6-dichloro-5-methylpyridine-3-carboxylate is treated with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 50°C, selectively substituting the 5-chloro group with methoxy. The reaction’s regioselectivity arises from electronic effects: the para-chloro position is more reactive due to reduced steric hindrance.
Key Data:
Methylamination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling introduces methylamine at the 6-position. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃, methyl 2-chloro-5-methoxy-6-methylpyridine-3-carboxylate reacts with methylamine at 100°C to afford the target compound in 75% yield.
Optimization Note:
Acyl Chloride Intermediates
Acyl chloride chemistry enables modular assembly of the ester and amide functionalities. This method is favored for its scalability and compatibility with diverse amines.
Synthesis of 6-(Methoxycarbonyl)pyridine-2-carbonyl Chloride
5-Methoxy-6-methylpyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen. Catalytic DMF (1 μL) accelerates acyl chloride formation, which is isolated via rotary evaporation.
Procedure:
Esterification via Acyl Chloride
The acyl chloride reacts with methanol in DCM at 0°C, yielding this compound. Triethylamine (TEA) neutralizes HCl, preventing side reactions.
Conditions:
Industrial-Scale Considerations
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance heat/mass transfer. For example, a tubular reactor with Amberlyst 15 beads achieves 90% conversion in 2 hours, outperforming batch reactors.
Benefits:
Purification Techniques
Crude ester is purified via fractional distillation or silica gel chromatography. Purity ≥95% is confirmed by HPLC (C18 column, 70:30 acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 78 | 120 | Moderate |
| Amberlyst | 93 | 95 | High |
| Nucleophilic Substitution | 85 | 150 | Moderate |
| Acyl Chloride | 88 | 110 | High |
Key Findings:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing ester group at position 2 and the methoxy group at position 5 direct nucleophilic substitution at specific sites.
Methoxy Group Displacement
Reaction with methylamine in polar aprotic solvents (e.g., DMF) selectively substitutes the methoxy group at position 5:
Reaction:
-
Regioselectivity : Polar solvents like DMF favor substitution at the 6-position due to solvation effects on transition states .
Solvent-Dependent Regioselectivity
Substitution reactions with sodium methoxide exhibit solvent-dependent outcomes:
| Solvent | Temperature | Major Product (Position) | Selectivity (%) | Reference |
|---|---|---|---|---|
| DMF | 5°C | 6-methoxy derivative | >97% | |
| THF | 5°C | 2-methoxy derivative | 85% | |
| CHCl | 5°C | 2-methoxy derivative | 74% |
Ester Hydrolysis
The methyl ester at position 2 undergoes alkaline hydrolysis to yield the corresponding carboxylic acid:
Reaction:
Bromination
Electrophilic bromination occurs at the activated position 5, adjacent to the methoxy group:
Reaction:
Oxidation Reactions
The methyl group at position 6 can be oxidized to a carboxylic acid under radical catalytic conditions:
Reaction:
-
Catalyst System : N-Hydroxyphthalimide (NHPI) with Co(II)/Mn(II) salts.
Amidation and Coupling Reactions
The ester group participates in amide bond formation via acyl chloride intermediates:
Reaction:
-
Acyl Chloride Formation :
-
Amidation :
Thiolate Substitution
The 6-methyl group can be functionalized via thiolate displacement under oxidative conditions:
Reaction:
Scientific Research Applications
Organic Synthesis
Methyl 5-methoxy-6-methylpyridine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the pyridine nitrogen or carbon atoms.
| Reaction Type | Description | Example Use Case |
|---|---|---|
| Esterification | Formation of esters from acids and alcohols | Synthesis of bioactive compounds |
| Nucleophilic Substitution | Reactions involving nucleophiles attacking electrophilic centers | Development of agrochemicals |
Medicinal Chemistry
This compound has shown potential biological activities, making it a candidate for drug development. Research indicates that this compound may act on specific biological targets, potentially modulating enzyme activity or receptor interactions.
Biological Activities:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.
Case Study: Enzyme Inhibition
In a study focusing on the inhibition of a key metabolic enzyme, this compound demonstrated significant inhibitory effects with an IC50 value indicating its potency as a lead compound for further drug development.
Agrochemicals
The compound's properties make it suitable for use in agrochemical formulations. It can be utilized as an active ingredient or as an intermediate in the synthesis of herbicides and pesticides.
Applications in Agriculture:
- Herbicides: Development of selective herbicides that target specific weed species.
- Pesticides: Formulation of novel pesticides with reduced environmental impact.
| Application Type | Description | Example Products |
|---|---|---|
| Herbicides | Chemicals designed to kill unwanted plants | Selective herbicides for crops |
| Pesticides | Chemicals used to kill pests | Insecticides based on pyridine derivatives |
Mechanism of Action
The mechanism of action of methyl 5-methoxy-6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Positions : The methoxy group at position 6 (vs. 5) and methyl group at position 5 (vs. 6) alter the molecule’s dipole moment and resonance stabilization.
- Physical Properties : While specific data for the target compound are unavailable, the isomer’s molecular weight (181.189 g/mol) and logP (1.185) suggest comparable solubility and partitioning behavior .
Ethyl 5-Cyano-2-Methyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxylate
- Ester Position : The ester is at position 3 (vs. 2), which may reduce steric hindrance near the pyridine nitrogen.
- Molecular Formula : C${10}$H${10}$N$2$O$2$S (MW 222.26 g/mol) includes sulfur, increasing molecular weight and altering redox properties.
- Applications: Thioxo and cyano groups are often leveraged in medicinal chemistry for enzyme inhibition or metal coordination, suggesting divergent applications compared to the target compound.
General Trends in Pyridine Carboxylates
- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance aromatic stability, while electron-withdrawing groups (e.g., cyano) increase electrophilicity.
- Ester Position : Esters at position 2 (vs. 3) may influence regioselectivity in reactions due to proximity to the nitrogen atom.
Data Table: Comparative Analysis of Pyridine Derivatives
*Estimated data based on structural similarity.
Research Findings and Implications
- Synthetic Routes : Pyridine carboxylates are typically synthesized via nucleophilic substitution or esterification of corresponding acids. Substituent positioning requires careful regioselective strategies.
- Applications :
Biological Activity
Methyl 5-methoxy-6-methylpyridine-2-carboxylate is a compound belonging to the pyridine derivatives, which have garnered attention for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyridine ring with methoxy and methyl substituents, which are critical for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of pyridine, including this compound, exhibit significant antitumor properties. A study evaluated various pyridine derivatives for their cytotoxic effects against different cancer cell lines, revealing that this compound inhibited the growth of L1210 leukemia cells with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular proliferation pathways essential for tumor growth .
The antitumor effects are believed to be mediated through the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. The compound's structural modifications enhance its binding affinity to the enzyme, leading to decreased nucleotide availability and subsequent apoptosis in cancer cells .
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown potential neuroprotective effects. In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thus mitigating oxidative damage .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies have shown that the compound undergoes hepatic metabolism primarily via phase I reactions, leading to various metabolites that retain some biological activity .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of this compound in inhibiting L1210 leukemia.
- Method : In vivo administration in mice at doses of 60 mg/kg.
- Results : Significant prolongation of survival time was observed in treated mice compared to control groups.
-
Case Study on Neuroprotection :
- Objective : Assess neuroprotective effects against oxidative stress.
- Method : Cultured neuronal cells exposed to hydrogen peroxide.
- Results : Cells treated with this compound exhibited reduced cell death and increased antioxidant enzyme activity.
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | L1210 leukemia cells | 15 | Inhibition of ribonucleotide reductase |
| Neuroprotection | Neuronal cell cultures | N/A | Upregulation of antioxidant enzymes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-methoxy-6-methylpyridine-2-carboxylate, and how is its purity validated?
- Methodology : A common approach involves oxidation of substituted methylpyridines using potassium permanganate (KMnO₄) under controlled conditions. For example, 5-methoxy-2-methylpyridine can be oxidized in aqueous KMnO₄ (90–95°C) to yield carboxylic acid intermediates, which are esterified to obtain the target compound.
- Validation : Elemental analysis (e.g., C: 54.92% calc. vs. 54.61% found) and NMR spectroscopy (δ 3.85 ppm for OCH₃, δ 7.4–8.3 ppm for pyridine protons) confirm structure and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign methoxy (δ ~3.85 ppm), methyl ester (δ ~3.9 ppm), and pyridine ring protons (δ 7.4–8.3 ppm).
- Elemental Analysis : Verify stoichiometry (e.g., C₉H₁₁NO₃ requires C: 57.14%, H: 5.88%).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 181 for [M+H]⁺).
- Data Interpretation : Discrepancies in elemental analysis (e.g., ±0.3% C) may arise from incomplete drying or impurities; repeat under inert atmosphere .
Advanced Research Questions
Q. How can reaction conditions be optimized for the oxidation of 5-methoxy-2-methylpyridine to improve yield?
- Variables :
- Temperature : Maintain 90–95°C to balance reaction rate and byproduct formation.
- Oxidant Addition : Gradual KMnO₄ addition (e.g., 10 portions over 3 hours) minimizes local overheating.
- Workup : Acidification to pH 4 precipitates intermediates, reducing product loss during filtration .
- Case Study : A 47% yield of 5-methoxypyridine-2-carboxylic acid was achieved under these conditions, with scalability limited by exothermicity .
Q. What computational strategies aid in predicting substituent effects on the reactivity of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution at the pyridine ring, predicting sites for electrophilic substitution.
- Reaction Path Search : Identify transition states for ester hydrolysis or hydrogenation (e.g., PtO₂-catalyzed reduction of similar pyridines to piperidines) .
- Application : Computational screening reduces trial-and-error in designing derivatives for medicinal chemistry .
Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. NMR)?
- Troubleshooting Steps :
Repetition : Repeat analysis under anhydrous conditions to exclude moisture interference.
Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure confirmation).
Purity Assessment : Perform HPLC to quantify impurities; recalibrate instruments with certified standards.
- Example : A 0.3% discrepancy in carbon content (calc. 54.92% vs. found 54.61%) was resolved by vacuum-drying the sample .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
